Daphnicyclidin D
Overview
Description
Daphnicyclidin D is a unique polycyclic alkaloid derived from the genus Daphniphyllum. These alkaloids are known for their complex structures and significant biological activities. This compound, in particular, has garnered attention due to its intricate molecular framework and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daphnicyclidin D involves a series of intricate steps. One notable method includes the use of a generalized biomimetic approach, which mimics the natural biosynthetic pathways of Daphniphyllum alkaloids. This method focuses on the formation of key bonds, such as the C4–N and C1–C8 bonds, using suitable substrates and reactions . The synthetic strategy often involves multiple steps, including cyclization reactions, Mannich-type reactions, and oxidative transformations.
Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its synthesis. advancements in synthetic organic chemistry and biomimetic strategies may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Daphnicyclidin D undergoes various chemical reactions, including:
Oxidation: Oxidative transformations are crucial in the synthesis of this compound, often involving reagents like manganese dioxide or other oxidizing agents.
Reduction: Reductive amination and other reduction reactions are employed to introduce amino groups and other functionalities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to modify specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products: The major products formed from these reactions include various intermediates that eventually lead to the formation of the polycyclic structure of this compound .
Scientific Research Applications
Daphnicyclidin D has several scientific research applications, including:
Chemistry: It serves as a model compound for studying complex polycyclic alkaloid synthesis and biomimetic strategies.
Medicine: Its unique structure and biological activities suggest potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of Daphnicyclidin D involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxic effects by inducing apoptosis in cancer cells. The exact molecular targets are still under investigation, but it is believed to interfere with cellular signaling pathways and disrupt the normal function of cancer cells .
Comparison with Similar Compounds
Daphnicyclidin A: Another polycyclic alkaloid from the same genus, known for its antitumor activity.
Daphnipaxinin: Exhibits similar structural features and biological activities.
Calyciphylline A: Shares a similar biosynthetic pathway and structural complexity.
Uniqueness: Daphnicyclidin D stands out due to its unique polycyclic structure and the specific synthetic challenges it presents. Its potent cytotoxic activity and potential therapeutic applications further distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl (2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNVJGYTJYNCDT-UHCAAFETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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